molecular formula C4H8ClN3 B142639 (1H-Imidazol-2-yl)methanamine hydrochloride CAS No. 138799-95-8

(1H-Imidazol-2-yl)methanamine hydrochloride

Cat. No. B142639
M. Wt: 133.58 g/mol
InChI Key: BVKSLJGZOIDXTK-UHFFFAOYSA-N
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Description

The compound "(1H-Imidazol-2-yl)methanamine hydrochloride" is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can vary based on the desired substitution pattern on the imidazole ring. For instance, the preparation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles involves the reaction of aryl aldehydes with ammonium chloride and triethylamine in methanol . Another example is the synthesis of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes, which have shown significant cytotoxic effects on cancer cell lines . Additionally, a new synthesis route for imidazo[1,5-a]pyridine derivatives has been developed, starting from a chlorinated pyridine derivative . The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity and interaction with other molecules. The crystal structures of various substituted imidazoles have been determined, providing insights into their three-dimensional conformation and potential binding modes . The structural confirmation of these compounds is often achieved using single crystal X-ray methods .

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, which are essential for their application in drug design and synthesis of complex molecules. The reactivity of these compounds can be influenced by the substituents on the imidazole ring, as well as the presence of metal complexes, as seen in the case of Pt(II) complexes with cytotoxic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the practical use of these compounds in chemical reactions and pharmaceutical formulations. Spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry are commonly used to characterize these compounds and confirm their identity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Multicomponent Synthesis of Imidazopyrazines : Utilizing the nucleophilicity of the nitrogen atom in imidazoles, a one-pot synthesis method for imidazopyrazines was developed. This method involves the reaction of 1H-(imidazol-5-yl)-N-substituted methanamines with aldehydes and isocyanides, leading to imidazopyrazine derivatives with high yields and robustness (Galli et al., 2019).

  • Synthesis of Oxadiazole Derivatives : Novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives were synthesized, indicating the versatility of imidazole derivatives in creating new compounds with varied properties (Vishwanathan & Gurupadayya, 2014).

  • Development of Schiff Base Metal Complexes : Schiff base metal complexes derived from 2-aminomethylbenzimidazole showcased potential biological activities, highlighting the utility of imidazole derivatives in coordination chemistry and bioactive compound synthesis (al-Hakimi et al., 2020).

Biological and Medicinal Applications

  • Antimicrobial Activity : Some imidazole derivatives, like 1H-benzo[d]imidazol-2-yl)methanamine, have been found to exhibit significant antimicrobial properties, indicating their potential in developing new antimicrobial agents (Ajani et al., 2016).

  • Catalysis and Corrosion Inhibition : Imidazole derivatives have been studied as eco-friendly corrosion inhibitors, showcasing their application in industrial processes and materials science (Yadav et al., 2015).

  • Fluorescence Properties in Probing : Imidazole derivatives, like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, have been synthesized and studied for their fluorescence properties, which could be useful in probing and detection applications (Wen-yao, 2012).

Industrial and Material Science Applications

  • Corrosion Inhibition in Steel : Imidazole-based molecules have been applied as corrosion inhibitors for carbon steel in acidic mediums, demonstrating their utility in protecting industrial materials (Costa et al., 2021).

  • Polymer Synthesis and Characterization : Novel poly(amide-ether)s bearing imidazole pendants have been synthesized and characterized, showing significant potential in the development of polymers with specific physical and optical properties (Ghaemy et al., 2013).

properties

IUPAC Name

1H-imidazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKSLJGZOIDXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377800
Record name 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Imidazol-2-yl)methanamine hydrochloride

CAS RN

138799-95-8
Record name 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Trapero, A Pacitto, V Singh, M Sabbah… - Journal of medicinal …, 2018 - ACS Publications
Tuberculosis (TB) remains a major cause of mortality worldwide, and improved treatments are needed to combat emergence of drug resistance. Inosine 5′-monophosphate …
Number of citations: 57 pubs.acs.org
MT Rahman, AM Decker, TL Langston… - Journal of medicinal …, 2020 - ACS Publications
Increasing evidence implicates the orphan G protein-coupled receptor 88 (GPR88) in a number of striatal-associated disorders. In this study, we report the design and synthesis of a …
Number of citations: 10 pubs.acs.org

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